molecular formula C8H3F5O B050971 (R)-(+)-2,3,4,5,6-pentafluorostyrene oxide CAS No. 121680-77-1

(R)-(+)-2,3,4,5,6-pentafluorostyrene oxide

Cat. No.: B050971
CAS No.: 121680-77-1
M. Wt: 210.1 g/mol
InChI Key: ZUZPTXICNGFRDG-REOHCLBHSA-N
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Description

®-(+)-2,3,4,5,6-pentafluorostyrene oxide is a chiral epoxide derived from pentafluorostyrene. This compound is notable for its high enantiomeric purity and its utility as a building block in the synthesis of various chiral organic compounds and functional polymers . The presence of multiple fluorine atoms imparts unique chemical properties, making it a valuable compound in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(+)-2,3,4,5,6-pentafluorostyrene oxide typically involves the enantioselective epoxidation of pentafluorostyrene. One common method employs chiral iron “twin coronet” porphyrin as a catalyst in the presence of iodosylbenzene in dichloromethane at 0°C . This reaction yields the desired epoxide with high enantiomeric excess.

Industrial Production Methods

While specific industrial production methods for ®-(+)-2,3,4,5,6-pentafluorostyrene oxide are not extensively documented, the principles of enantioselective catalysis and the use of robust catalytic systems are likely employed to achieve high yields and purity. The scalability of these methods would depend on the optimization of reaction conditions and the efficiency of the catalysts used.

Chemical Reactions Analysis

Types of Reactions

®-(+)-2,3,4,5,6-pentafluorostyrene oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions to form more complex structures.

    Reduction: Reduction reactions can convert the epoxide to other functional groups.

    Substitution: The fluorine atoms can be substituted with other groups, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diols, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.

Scientific Research Applications

®-(+)-2,3,4,5,6-pentafluorostyrene oxide has several scientific research applications:

Mechanism of Action

The mechanism by which ®-(+)-2,3,4,5,6-pentafluorostyrene oxide exerts its effects involves its interaction with various molecular targets. The epoxide group is highly reactive, allowing it to participate in nucleophilic addition reactions. This reactivity is harnessed in catalysis and synthesis, where the compound acts as an intermediate, facilitating the formation of complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-(+)-2,3,4,5,6-pentafluorostyrene oxide is unique due to its high enantiomeric purity and the presence of multiple fluorine atoms. These features enhance its reactivity and make it a valuable compound for synthesizing chiral molecules and studying enantioselective reactions .

Properties

IUPAC Name

(2R)-2-(2,3,4,5,6-pentafluorophenyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F5O/c9-4-3(2-1-14-2)5(10)7(12)8(13)6(4)11/h2H,1H2/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZPTXICNGFRDG-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=C(C(=C(C(=C2F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O1)C2=C(C(=C(C(=C2F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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